

Applications of 4-Benzyloxy-6-methyl-2H-pyran-2-one in medicinal chemistry

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Compound of Interest

Compound Name: 4-Benzyloxy-6-methyl-2H-pyran-2-one

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The Pyrone Nucleus: A Privileged Scaffold in Medicinal Chemistry

Application Note on **4-Benzyloxy-6-methyl-2H-pyran-2-one** and its Analogs

The 2H-pyran-2-one core is a prominent heterocyclic motif that forms the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities. While direct medicinal applications of **4-Benzyloxy-6-methyl-2H-pyran-2-one** are not extensively documented in publicly available literature, its structural analog, 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone), is a well-established and versatile synthon in the field of medicinal chemistry. This scaffold serves as a crucial starting material for the synthesis of a diverse array of more complex, biologically active molecules through multi-component reactions. The reactivity of the C-3 position and the hydroxyl group at C-4 allows for the construction of various fused heterocyclic systems with significant therapeutic potential.

This document provides an overview of the medicinal chemistry applications of derivatives synthesized from the 4-hydroxy/benzyloxy-6-methyl-2H-pyran-2-one scaffold, including quantitative data on their biological activities, a detailed experimental protocol for a representative synthesis, and graphical illustrations of synthetic and screening workflows.

Biological Activities of Pyran-2-one Derivatives

The versatility of the pyran-2-one scaffold allows for the generation of compound libraries with a wide range of pharmacological properties. These derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The biological activity is often dependent on the specific substitutions and the nature of the fused heterocyclic rings.

Compound Class	Biological Activity	Target/Assay	IC50/MIC	Citation
Pyrano[2,3-c]pyrazole derivatives	Antibacterial	S. aureus (ATCC 25923)	MIC: 27.78 μ M	[1]
Pyrano[2,3-c]pyrazole derivatives	Antibacterial	S. epidermidis (ATCC 14990)	MIC: 30.32 μ M	[1]
Phomapyrone B	Anticancer	HL-60 cell line	IC50: 27.90 μ M	[2]
Phomapyrone A	Anticancer	HL-60 cell line	IC50: 34.62 μ M	[2]
Pyran-functionalized uracil (Compound 9)	Anticancer	HepG2 cell line	Data not specified	[3]
Pyran-functionalized uracil (Compound 13)	Anticancer	SKOV3 cell line	Data not specified	[3]
2H-pyran-3(6H)-one derivative (8a)	Antibacterial	Staphylococcus aureus ATCC 2593	MIC: 1.56 μ g/mL	[4]
2H-pyran-3(6H)-one derivative (9)	Antibacterial	Streptococcus sp. C203M	MIC: 0.75 μ g/mL	[4]

Experimental Protocols

The following protocols describe the synthesis of the parent scaffold, 4-hydroxy-6-methyl-2H-pyran-2-one, and a representative multi-component reaction to generate a library of bioactive pyrano[2,3-c]pyrazole derivatives.

Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic Acid Lactone)

This protocol is based on the cyclization of dehydroacetic acid.

Materials:

- Dehydroacetic acid
- Concentrated Sulfuric Acid
- Water
- Ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Beakers, graduated cylinders, and other standard laboratory glassware
- Filtration apparatus (Büchner funnel, filter paper)

Procedure:

- In a round-bottom flask, dissolve dehydroacetic acid in concentrated sulfuric acid with stirring.
- Heat the mixture under reflux for a specified time to facilitate the cyclization reaction.
- After cooling to room temperature, pour the reaction mixture slowly over crushed ice with constant stirring to precipitate the product.

- Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
- Recrystallize the crude product from ethanol to obtain pure 4-hydroxy-6-methyl-2H-pyran-2-one.
- Dry the purified crystals in a desiccator.

Protocol 2: Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol describes a one-pot, four-component reaction for the synthesis of 6-amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.^[5]

Materials:

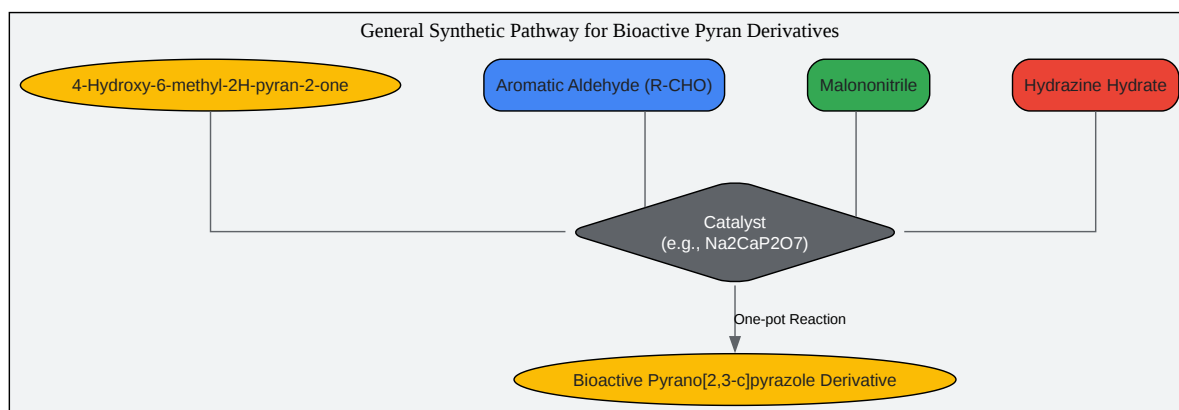
- Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1 mmol)
- Ethyl acetoacetate (1 mmol)
- Hydrazine hydrate (1 mmol)
- Malononitrile (1 mmol)
- Catalyst (e.g., Na₂CaP₂O₇)
- Ethanol (as solvent)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle

Procedure:

- To a round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), malononitrile (1 mmol), and a catalytic amount of the chosen catalyst.^[5]
- Add ethanol as the solvent and equip the flask with a reflux condenser.^[5]
- Heat the reaction mixture to reflux with constant stirring for the required time (typically monitored by TLC).^[5]
- Upon completion of the reaction, cool the mixture to room temperature.
- The solid product that precipitates is collected by vacuum filtration.
- Wash the solid with cold ethanol to remove any unreacted starting materials.
- Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure pyrano[2,3-c]pyrazole derivative.
- Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

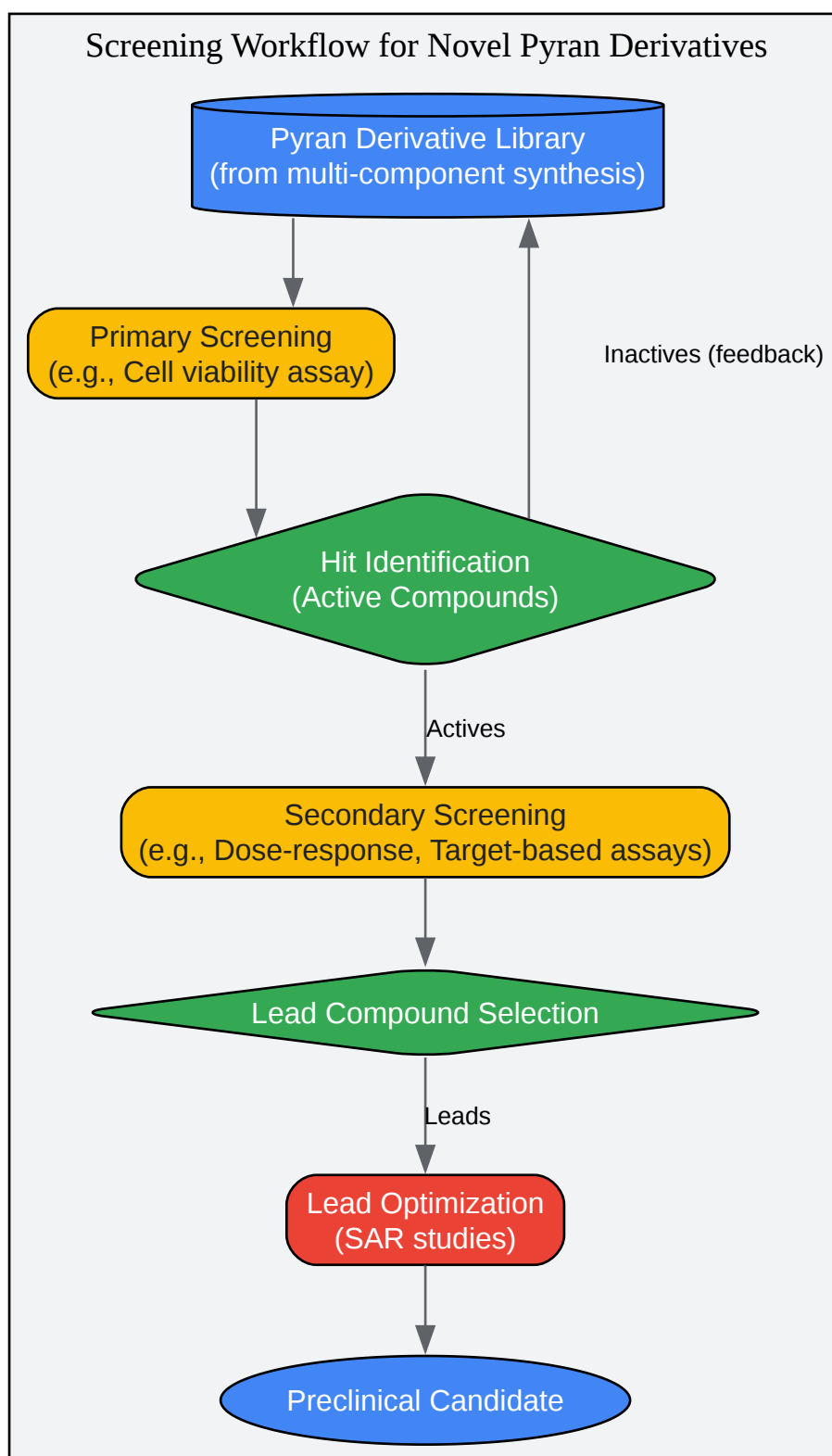
Visualizations

The following diagrams illustrate the synthetic utility and a potential workflow for the discovery of bioactive compounds derived from the pyran-2-one scaffold.



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Caption: Multi-component synthesis of bioactive pyrano[2,3-c]pyrazoles.



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Caption: A representative high-throughput screening cascade.

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